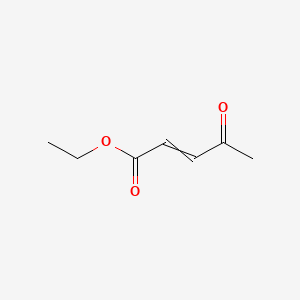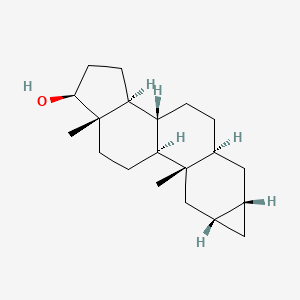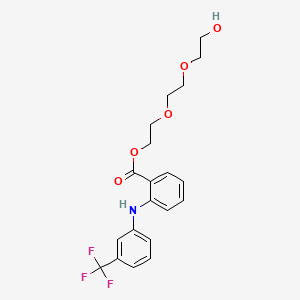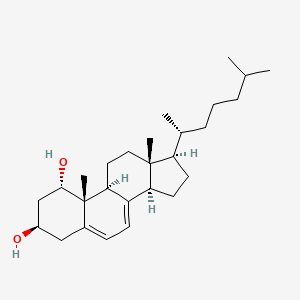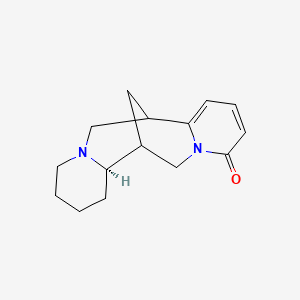
Anagyrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anagyrine is a natural product found in Thermopsis chinensis, Maackia tashiroi, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
1. Desensitization of Peripheral Nicotinic Acetylcholine Receptors
Anagyrine, a teratogenic quinolizidine alkaloid found in Lupinus spp., has been studied for its ability to desensitize nicotinic acetylcholine receptors (nAChR) in cell culture models. This property is significant because it provides insight into the potential mechanism behind crooked calf syndrome in cattle. Anagyrine acts as a partial agonist and desensitizer of nAChR, and its ability to do so directly without metabolism has been confirmed. This finding suggests that serum anagyrine concentrations could serve as a biomarker for lupine teratogenicity in cattle (Green et al., 2017).
2. Chromatographic Determination in Caulophyllum Thalictroides
Anagyrine has been identified in the plant Caulophyllum thalictroides, commonly known as blue cohosh, which is used in dietary supplements. The presence of anagyrine, which is toxic to range animals and implicated as a teratogen in higher animals, raises safety concerns for products containing this herb, especially when used by pregnant women. Gas chromatographic techniques have been employed to determine the levels of anagyrine in these products (Betz et al., 1998).
3. Cytotoxicity Evaluation in Anagyris Foetida Extracts
Anagyris foetida extracts, containing anagyrine, have been investigated for their cytotoxic effects against tumor cell lines. This study highlights the potential of anagyrine in cancer research, especially for its cytotoxic properties which could be harnessed for therapeutic purposes (Innocenti et al., 2006).
4. NMR Spectroscopy and Structural Analysis
The structure and conformation of anagyrine have been extensively studied using NMR spectroscopy. This research is crucial in understanding the chemical nature of anagyrine, which is vital for its application in various scientific research fields (Rycroft et al., 1991).
5. Biosynthesis in Lupine Species
Studies on the biosynthesis of anagyrine in lupine species have revealed its formation from lupanine via a series of oxidations. Understanding the biosynthetic pathways of anagyrine in plants is important for both agricultural and pharmacological research (Chaudhuri & Keller, 1991).
Eigenschaften
Produktname |
Anagyrine |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12?,13-/m1/s1 |
InChI-Schlüssel |
FQEQMASDZFXSJI-WXRRBKDZSA-N |
Isomerische SMILES |
C1CCN2CC3CC([C@H]2C1)CN4C3=CC=CC4=O |
Kanonische SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
Synonyme |
anagyrine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



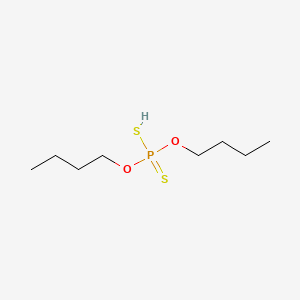
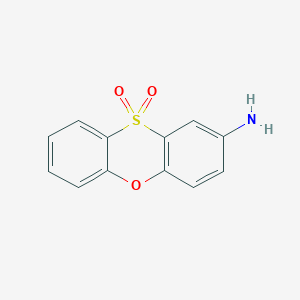
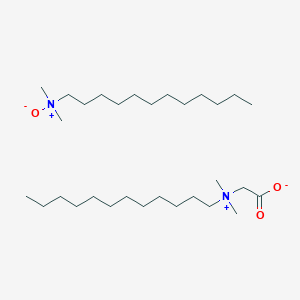
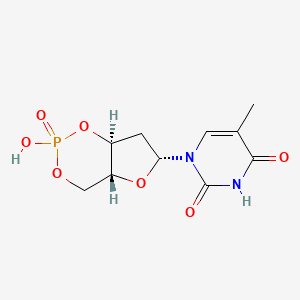
![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)
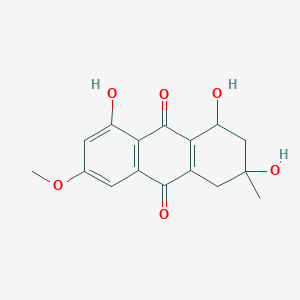
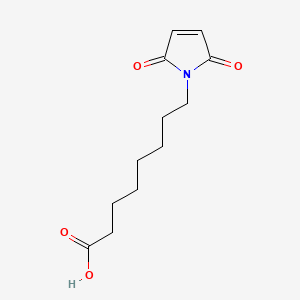
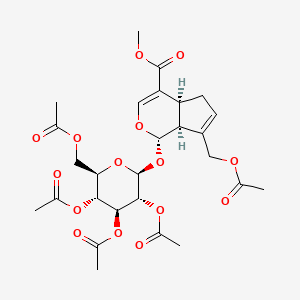
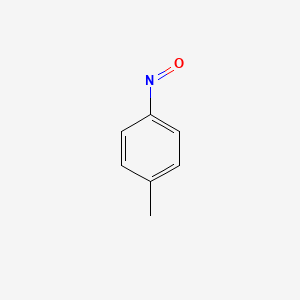
![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)
